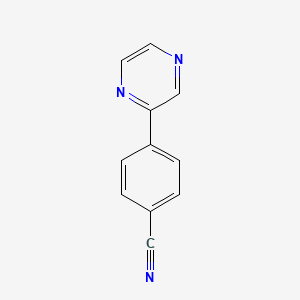

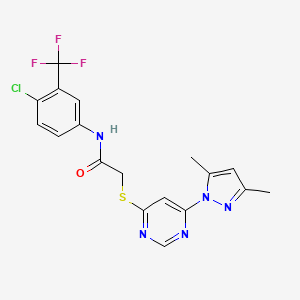

4-(Pyrazin-2-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-(Pyrazin-2-yl)benzonitrile and its derivatives has been reported in several studies . For instance, a series of structurally related Zn(II), Cu(II), and Ni(II) complexes of 4-(2-(2-(1-(pyrazin-2-yl)ethylidene)hydrazinyl)-thiazol-4-yl)-benzonitrile have been synthesized and characterized by spectroscopy, single crystal X-ray crystallography, and density functional theory (DFT) .Molecular Structure Analysis

The molecular structure of 4-(Pyrazin-2-yl)benzonitrile has been analyzed in several studies . The compound forms a one-dimensional chain in which the ligand acts as a μ2-bridge linking two metal(II) centers .Chemical Reactions Analysis

The chemical reactions involving 4-(Pyrazin-2-yl)benzonitrile have been studied . For example, the compound has been used in the synthesis of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Pyrazin-2-yl)benzonitrile include different UV-vis absorption values, photoluminescence properties, and thermal stabilities .Wissenschaftliche Forschungsanwendungen

Antitubercular Agents

Specific Scientific Field

Pharmaceutics and Medicinal Chemistry

Summary of the Application

“4-(Pyrazin-2-yl)benzonitrile” is used in the synthesis of hybrid compounds that have shown potential as antitubercular agents. These compounds were found to be effective against the Mycobacterium tuberculosis H37Rv strain .

Methods of Application or Experimental Procedures

The compounds were synthesized by amalgamating pyrazine and 1,2,4-triazole scaffolds. A total of eighteen compounds were screened in vitro for their efficacy against the Mycobacterium tuberculosis H37Rv strain via the MABA assay .

Results or Outcomes

Eight compounds manifested noteworthy activity against Mtb, with minimum inhibitory concentration (MIC) values of ≤21.25 μM. Some of these compounds also displayed significant antibacterial and antifungal properties against various strains .

Electrocatalysis in Hydrogen Evolution Reaction

Specific Scientific Field

Chemistry and Material Science

Summary of the Application

“4-(Pyrazin-2-yl)benzonitrile” is used as a ligand in the synthesis of metal (II) complexes, which can act as electrocatalysts for the hydrogen evolution reaction (HER) from water .

Methods of Application or Experimental Procedures

Three metal (II) complexes were solvothermally synthesized and structurally characterized by single-crystal X-ray diffraction. The complexes show a one-dimensional (1D) chain, in which the ligand acts as a μ2-bridge linking two metal (II) centers .

Results or Outcomes

The Ni complex and the Co complex can act as the electrocatalysts for the HER from water, and the Co complex shows better electrocatalytic activity .

Electrocatalysis in Hydrogen Evolution Reaction with Different Metal Complexes

Summary of the Application

“4-(Pyrazin-2-yl)benzonitrile” is used as a ligand in the synthesis of different metal (II) complexes, which can act as electrocatalysts for the hydrogen evolution reaction (HER) from water .

Results or Outcomes

Antitubercular Agents with Different Compounds

Summary of the Application

“4-(Pyrazin-2-yl)benzonitrile” is used in the synthesis of different hybrid compounds that have shown potential as antitubercular agents .

Methods of Application or Experimental Procedures

A new series of 1-phenyl-2-((5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (T1–T9) and 2-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)pyrazine (T10–T18) derivatives were synthesized .

Results or Outcomes

Eight compounds manifested noteworthy activity against Mtb, with minimum inhibitory concentration (MIC) values of ≤21.25 μM .

Safety And Hazards

Zukünftige Richtungen

Future research on 4-(Pyrazin-2-yl)benzonitrile could focus on its potential applications in medicine and other fields. For example, it has been used in the synthesis of compounds with antitubercular activity . Further studies could explore its potential use in other therapeutic areas. Additionally, its electrocatalytic properties suggest potential applications in energy production .

Eigenschaften

IUPAC Name |

4-pyrazin-2-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-6,8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPTVBMFZHOJAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrazin-2-yl)benzonitrile | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2884350.png)

![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2884353.png)

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2884358.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2884363.png)

![(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2884365.png)